5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole
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Overview
Description
5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of indole, pyrazine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis . The pyrazine and oxadiazole rings are then introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol, as well as pyrazine and oxadiazole derivatives .
Uniqueness
What sets 5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c1-9-11(10-3-2-4-12(17)15(10)20-9)7-14-21-16(22-23-14)13-8-18-5-6-19-13/h2-6,8,20H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGOIZUEZROJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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